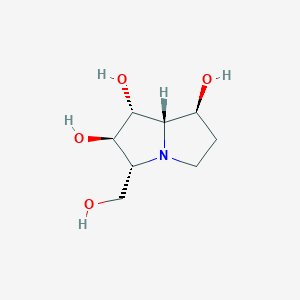![molecular formula C7H4BrClN2 B040403 8-Bromo-6-chloroimidazo[1,2-a]pyridine CAS No. 957187-27-8](/img/structure/B40403.png)
8-Bromo-6-chloroimidazo[1,2-a]pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromo and chloro substituents, often involves strategic halogenation, condensation, and alkylation reactions. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized using a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions with different alkyl dibromide agents, showcasing the versatility in synthesizing bromo-chloroimidazo[1,2-a]pyridine derivatives (Jabri et al., 2023).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like NMR spectroscopy and monocrystalline X-ray crystallography. For instance, the structure of certain 6-bromo-imidazo[4,5-b]pyridine derivatives was confirmed, providing insights into their molecular geometry and intermolecular interactions. This structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Jabri et al., 2023).
Chemical Reactions and Properties
The reactivity of 8-Bromo-6-chloroimidazo[1,2-a]pyridine derivatives can vary based on their structure. For example, SRN1 reactions involving 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine demonstrate the compound's reactivity towards different nucleophiles, showcasing the potential for a variety of chemical transformations (Vanelle et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a vital role in determining the applicability of these compounds in different scientific domains. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, highlighting the importance of intermolecular interactions in the solid state (Rodi et al., 2013).
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis : A study by 贾健欢 et al. (2011) highlighted the use of related compounds in catalysis, particularly in the hydroxylation of aryl bromides to create substituted phenols, a crucial reaction in organic synthesis (贾健欢 et al., 2011).
Pharmaceutical Development : Jabri et al. (2023) discovered that new 6-bromo-imidazo[4,5-b]pyridine derivatives exhibit potential as tyrosyl-tRNA synthetase inhibitors, which could have implications in developing new antibiotics (Jabri et al., 2023).
Antibacterial and Antioxidant Properties : Variya et al. (2019) synthesized novel compounds from 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, demonstrating significant antibacterial and antioxidant activities, which could have applications in medicine and health sciences (Variya et al., 2019).
Drug Discovery : Deep et al. (2016) highlighted the imidazo[1,2-a]pyridine scaffold as a promising structure for developing novel therapeutic agents due to its diverse biological activities, including anticancer and anticonvulsant properties (Deep et al., 2016).
Corrosion Inhibition : Saady et al. (2020) studied the use of imidazo[4,5-b] pyridine derivatives in inhibiting mild steel corrosion in acidic medium, showing significant effectiveness, which is vital in industrial applications (Saady et al., 2020).
Microwave-Assisted Synthesis : Koubachi et al. (2008) presented an efficient microwave-assisted method for the synthesis of 3-alkenylimidazo[1,2-a]pyridines, which could be useful in various chemical synthesis processes (Koubachi et al., 2008).
Propiedades
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPPBTNPACXNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650054 | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-chloroimidazo[1,2-a]pyridine | |
CAS RN |
957187-27-8 | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)

![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)

![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)


